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Compound of Interest

Compound Name: 2,4,5-Trifluoroaniline

Cat. No.: B1295084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-
Trifluoroaniline (CAS No. 367-34-0), a key intermediate in the synthesis of pharmaceuticals

and other specialty chemicals. The document details available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental

protocols for acquiring such spectra. The information herein is intended to support researchers

in the structural elucidation, identification, and purity assessment of 2,4,5-Trifluoroaniline and

related compounds.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2,4,5-
Trifluoroaniline. It is important to note that while ¹H NMR, ¹³C NMR, and FT-IR data are

attributed to commercial sources, publicly accessible, detailed spectra with peak assignments

and coupling constants for 2,4,5-Trifluoroaniline are limited. The data presented is compiled

from available resources and may be supplemented with data from closely related isomers for

comparative purposes where noted.

Table 1: ¹H NMR Spectral Data of 2,4,5-Trifluoroaniline
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Proton Assignment
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H-3 Data not available - -

H-6 Data not available - -

-NH₂ Data not available - -

Note: Specific

chemical shift and

coupling constant data

for 2,4,5-

Trifluoroaniline are not

readily available in the

public domain. The

spectrum is expected

to show two distinct

aromatic proton

signals and a broad

singlet for the amine

protons. The aromatic

signals will exhibit

complex splitting

patterns due to both

H-H and H-F coupling.

Table 2: ¹³C NMR Spectral Data of 2,4,5-Trifluoroaniline
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Carbon Assignment Chemical Shift (δ) [ppm]

C-1 Data not available

C-2 Data not available

C-3 Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available

Note: The ¹³C NMR spectrum is sourced from

Sigma-Aldrich. The carbon signals will appear

as doublets or triplets due to C-F coupling,

which is a key characteristic for structural

confirmation.

Table 3: ¹⁹F NMR Spectral Data of 2,4,5-Trifluoroaniline
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Fluorine Assignment
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

F-2 Data not available - -

F-4 Data not available - -

F-5 Data not available - -

Note: ¹⁹F NMR is a

critical technique for

the characterization of

fluorinated

compounds. The

spectrum of 2,4,5-

Trifluoroaniline is

expected to show

three distinct signals,

each exhibiting

splitting from coupling

to the other fluorine

atoms and to the

aromatic protons.

Table 4: FT-IR Spectral Data of 2,4,5-Trifluoroaniline
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Wavenumber (cm⁻¹) Assignment Intensity

3400 - 3500
N-H stretch (asymmetric and

symmetric)
Medium

3000 - 3100 Aromatic C-H stretch Medium-Weak

1600 - 1650 N-H bend and C=C stretch Strong

1500 - 1550 C=C stretch Strong

1200 - 1350 C-N stretch Strong

1000 - 1200 C-F stretch Strong

Note: The FT-IR spectrum is

available from sources such as

Sigma-Aldrich. The presence

of strong C-F stretching bands

is a key diagnostic feature.

Table 5: Mass Spectrometry (MS) Data of 2,4,5-Trifluoroaniline

m/z Relative Intensity (%) Assignment

147 100 [M]⁺ (Molecular Ion)

128 Major [M-F]⁺

119 Major
[M-HCN-F]⁺ or [M-CO]⁺

(rearrangement)

100 Major [M-F-HCN]⁺

Note: The mass spectrum is

characterized by a prominent

molecular ion peak at m/z 147.

Fragmentation patterns

involving the loss of fluorine

and subsequent ring cleavage

are expected.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are based on standard practices for the analysis of

solid aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,4,5-Trifluoroaniline is dissolved in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse (zg30)

Number of Scans: 16-64

Relaxation Delay: 1-2 s

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

Number of Scans: 1024-4096 (or more, depending on concentration)

Relaxation Delay: 2-5 s

Spectral Width: 0-160 ppm

¹⁹F NMR Spectroscopy:
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Spectrometer: 282-470 MHz

Pulse Sequence: Standard single-pulse

Number of Scans: 128-512

Relaxation Delay: 1-2 s

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180

ppm), referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of 2,4,5-Trifluoroaniline (1-2 mg) is ground with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: FT-IR spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 A background spectrum of the empty sample compartment is

recorded prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI): A dilute solution of 2,4,5-
Trifluoroaniline in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced

into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and
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purification. In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-400

Ionization Mode: Electron Ionization (EI)

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2,4,5-Trifluoroaniline.
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Caption: Workflow for the spectroscopic characterization of 2,4,5-Trifluoroaniline.

To cite this document: BenchChem. [Spectroscopic Data of 2,4,5-Trifluoroaniline: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295084#spectroscopic-data-of-2-4-5-trifluoroaniline-
nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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